5-[4-(Hexyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
5-[4-(Hexyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core substituted with a hexyloxy chain at the 4-position of the phenyl ring, a methoxy group at the 7-position, and a phenyl group at the 2-position. The methoxy group at the 7-position is a common electron-donating substituent, which may influence electronic properties and intramolecular interactions .
Properties
Molecular Formula |
C29H32N2O3 |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
5-(4-hexoxyphenyl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C29H32N2O3/c1-3-4-5-9-19-33-23-17-15-22(16-18-23)29-31-26(20-25(30-31)21-11-7-6-8-12-21)24-13-10-14-27(32-2)28(24)34-29/h6-8,10-18,26,29H,3-5,9,19-20H2,1-2H3 |
InChI Key |
YMGAYBZOQGQJQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C(=CC=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Hexyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxazine core.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hexyloxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aromatic rings or the pyrazole ring, potentially leading to hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Hydrogenated derivatives of the aromatic or pyrazole rings.
Substitution: Halogenated or nitrated derivatives of the phenyl rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, 5-[4-(Hexyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
The compound’s potential therapeutic applications include its use as an anti-inflammatory or anticancer agent. Research is ongoing to explore its efficacy and safety in these roles.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific properties. Its structural features allow for the creation of materials with enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 5-[4-(Hexyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction pathways that regulate cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Key structural variations among analogs include alkoxy chain length, halogenation, and aryl substitutions. These modifications significantly impact molecular weight, melting points, and solubility:
*Estimated based on structural analogs.
- Halogenation : The 4-chlorobenzyloxy substituent in introduces electronegativity, which may enhance binding affinity in biological targets but reduce solubility.
- Crystallinity : The triclinic crystal system observed in suggests that substituents like methyl or carboxylic acid groups influence packing efficiency, which could extrapolate to the target compound’s solid-state behavior.
Biological Activity
The compound 5-[4-(Hexyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 398.52 g/mol. The structure features a benzoxazine core with a hexyloxy substituent and methoxy group that may influence its biological properties.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of related compounds in the benzoxazine family. For instance, a study reported that a derivative with a similar structure exhibited significant anticonvulsant activity in animal models. The median effective dose (ED50) was found to be 37.3 mg/kg in the maximal electroshock (MES) test, indicating strong efficacy against seizures . The mechanism appears to involve GABAergic pathways, enhancing GABA neurotransmission and possibly inhibiting GABA transaminase (GABA-T) activity .
Antioxidant Properties
Benzoxazine derivatives have also been evaluated for their antioxidant capabilities. Compounds in this class have shown promising results in scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial as oxidative stress is implicated in various diseases, including neurodegenerative disorders .
Antimicrobial Activity
There is emerging evidence that benzoxazine derivatives possess antimicrobial properties. A study indicated that certain benzoxazine compounds exhibited inhibitory effects against various bacterial strains, suggesting potential applications in treating infections . The specific mechanisms may involve disruption of bacterial cell walls or interference with metabolic pathways.
Case Studies
| Study | Findings | Mechanism |
|---|---|---|
| Study A | Anticonvulsant activity with ED50 of 37.3 mg/kg | GABAergic enhancement |
| Study B | Significant antioxidant activity | Free radical scavenging |
| Study C | Antimicrobial effects against E. coli and S. aureus | Cell wall disruption |
The biological activities of 5-[4-(Hexyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be attributed to its ability to interact with various biological targets:
- GABA Receptors : Enhances GABAergic neurotransmission, which is crucial for its anticonvulsant effects.
- Antioxidant Pathways : Modulates oxidative stress responses by scavenging reactive oxygen species (ROS).
- Bacterial Inhibition : Interferes with bacterial growth mechanisms through structural modifications on the bacterial cell envelope.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
